molecular formula C7H7Cl2N3O B13130866 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B13130866
M. Wt: 220.05 g/mol
InChI Key: HVAZOWSDQGDJPN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a dimethylamino group at position 6, and an aldehyde group at position 5. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dichloropyrimidine.

    Formylation: The aldehyde group is introduced at position 5 through a formylation reaction, often using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the dimethylation and formylation reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like dimethylamine, thiols, and amines under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carboxylic acid.

    Reduction: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-methanol.

Scientific Research Applications

2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including

Properties

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2,4-dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H7Cl2N3O/c1-12(2)6-4(3-13)5(8)10-7(9)11-6/h3H,1-2H3

InChI Key

HVAZOWSDQGDJPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)Cl)Cl)C=O

Origin of Product

United States

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